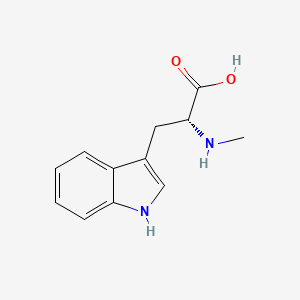

n-Methyl-d-tryptophan

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

(2R)-3-(1H-indol-3-yl)-2-(methylamino)propanoic acid |

InChI |

InChI=1S/C12H14N2O2/c1-13-11(12(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,11,13-14H,6H2,1H3,(H,15,16)/t11-/m1/s1 |

InChI Key |

CZCIKBSVHDNIDH-LLVKDONJSA-N |

Isomeric SMILES |

CN[C@H](CC1=CNC2=CC=CC=C21)C(=O)O |

Canonical SMILES |

CNC(CC1=CNC2=CC=CC=C21)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N Methyl D Tryptophan and Its Analogues

Chemical Synthesis Approaches

The creation of enantiomerically pure α-amino acids is a cornerstone of modern organic synthesis. For N-methyl-D-tryptophan, several asymmetric strategies have been developed to ensure the correct stereochemical configuration. These methods often employ chiral auxiliaries or reagents to direct the formation of the desired stereoisomer.

The Strecker synthesis is a classic method for preparing α-amino acids. In its asymmetric variant, a chiral auxiliary is employed to induce stereoselectivity. A notable approach involves the use of chiral α-phenylethylamine derivatives as auxiliaries. rsc.org This strategy has been successfully applied to the synthesis of various indole-substituted (S)-tryptophans, and the principles can be adapted for the D-enantiomer. rsc.org

The general sequence involves the condensation of an indole-3-acetaldehyde with a chiral amine, such as (R)-phenylglycine amide, to form a chiral imine. researchgate.netacs.org Subsequent addition of a cyanide source, often trimethylsilyl (B98337) cyanide, proceeds with high diastereoselectivity due to the steric influence of the chiral auxiliary. researchgate.netacs.org The resulting α-aminonitrile is then hydrolyzed to the corresponding amino acid. A key advantage of this method is the potential for a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, leading to very high diastereomeric ratios (>99:1). researchgate.netacs.org

Table 1: Key Features of Chiral Auxiliary-Facilitated Strecker Synthesis

| Feature | Description | Reference |

|---|---|---|

| Chiral Auxiliary | Typically a readily available chiral amine, such as (R)-phenylglycine amide or (S)-α-methylbenzylamine. | rsc.orgresearchgate.netacs.org |

| Key Intermediate | A diastereomerically enriched α-aminonitrile. | rsc.orgresearchgate.net |

| Stereocontrol | Achieved through steric hindrance from the chiral auxiliary during the nucleophilic addition of cyanide to the imine. | researchgate.netacs.org |

| Advantages | Can achieve high diastereoselectivity, often enhanced by crystallization. Utilizes relatively inexpensive starting materials. | rsc.orgresearchgate.netacs.org |

The Schöllkopf chiral auxiliary, typically a bis-lactim ether derived from valine and glycine (B1666218), is a powerful tool for the asymmetric synthesis of α-amino acids. wikipedia.orgbiosynth.com This method involves the deprotonation of the prochiral carbon of the glycine unit within the bis-lactim ether, followed by alkylation with a suitable electrophile. wikipedia.orgnih.govacs.org For the synthesis of tryptophan analogues, an indole-containing electrophile is used.

The steric bulk of the isopropyl group from the valine auxiliary effectively shields one face of the resulting anion, directing the incoming electrophile to the opposite face with high diastereoselectivity. wikipedia.orgbiosynth.comnih.gov Subsequent mild acidic hydrolysis cleaves the auxiliary, yielding the desired α-amino acid methyl ester in high enantiomeric purity. nih.govacs.org This method is versatile and has been used to synthesize a variety of unnatural amino acids, including fluorescent tryptophan analogues. nih.govacs.org The choice of the (R)- or (S)-valine derivative determines the stereochemistry of the final product, allowing for access to both D- and L-amino acids. wikipedia.org

Table 2: Steps in Schöllkopf Chiral Reagent-Mediated Synthesis

| Step | Description | Reference |

|---|---|---|

| 1. Reagent Formation | A dipeptide from glycine and (R)-valine is cyclized to a diketopiperazine and then converted to the bis-lactim ether. | wikipedia.org |

| 2. Deprotonation | A strong base (e.g., n-BuLi) abstracts a proton from the glycine moiety. | wikipedia.orgnih.gov |

| 3. Alkylation | The resulting carbanion is reacted with an indole-containing electrophile. | nih.govacs.org |

| 4. Hydrolysis | Mild acid hydrolysis liberates the desired amino acid methyl ester. | nih.govacs.org |

Palladium-catalyzed reactions have emerged as a powerful tool for the construction of indole (B1671886) rings. chim.it These methods can be adapted for the synthesis of tryptophan derivatives by incorporating an amino acid backbone into one of the precursors. chim.itru.nlnih.gov One strategy involves the intramolecular cyclization of an o-alkynylaniline derivative that already contains the chiral amino acid moiety. ru.nlnih.gov

This approach allows for the late-stage formation of the indole ring, which can be advantageous for creating complex tryptophan analogues. chim.it The palladium catalyst facilitates the aminocyclization onto the alkyne, forming the indole ring system. ru.nlnih.govnih.gov The enantiomeric purity of the starting amino acid is retained throughout the process. This methodology has been successfully applied to the synthesis of novel, optically active tryptophan analogues. ru.nlnih.gov

The functionalization of the indole ring and the α-amino group provides access to a wide array of tryptophan analogues with tailored properties.

Direct electrophilic substitution on the indole nucleus of tryptophan derivatives is often challenging due to the reactivity of other positions and potential side reactions. chim.it Therefore, the construction of the indole ring from appropriately substituted precursors is a common strategy. chim.itnih.gov For instance, Fischer indole synthesis can be employed, although it may lack regioselectivity with certain substitution patterns. nih.gov Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, on halogenated indole precursors offer a more controlled approach to introduce substituents at specific positions. rsc.orgacs.org

N-acylation of the α-amino group is a straightforward method to introduce a variety of functional groups. nih.gov This is typically achieved by reacting the amino acid with an acyl chloride or anhydride (B1165640) under basic conditions. nih.gov The choice of the acyl group can significantly influence the biological activity and physical properties of the resulting analogue. nih.gov N-terminal acylation can also be achieved with high selectivity using specific tag sequences and acylating agents. nih.gov

The introduction of a methyl group on the α-nitrogen of D-tryptophan requires specific synthetic strategies, often involving the use of protecting groups to avoid unwanted side reactions.

Direct N-methylation of tryptophan can be achieved using a methylating agent such as methyl iodide in the presence of a base. google.com However, this can lead to a mixture of mono- and di-methylated products, as well as methylation on the indole nitrogen. To achieve selective α-N-methylation, the amino group of a protected tryptophan derivative is often first subjected to reductive amination with formaldehyde (B43269) or protected as a carbamate, followed by reduction.

Protecting groups are crucial in the synthesis of this compound and its analogues. The α-amino group is commonly protected with a tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) group, which can be readily removed under acidic or basic conditions, respectively. researchgate.netgoogle.compeptide.com The indole nitrogen is also often protected to prevent side reactions during synthesis, particularly during N-methylation or other transformations on the amino acid backbone. researchgate.netpeptide.com The formyl group has been used for this purpose in Boc-based peptide synthesis. peptide.com The choice of protecting groups must be carefully considered to ensure compatibility with the subsequent reaction conditions. researchgate.netgoogle.com

Specific N-Methylation and Protecting Group Strategies

Synthesis of N-Fmoc-7-Methyl-D-Tryptophan

The synthesis of N-Fmoc-7-methyl-D-tryptophan involves the protection of the alpha-amino group of 7-methyl-D-tryptophan with a fluorenylmethyloxycarbonyl (Fmoc) group. This procedure is a standard practice in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a base-labile protecting group for the amine functionality.

A common and effective method for this transformation is the use of an acylating agent such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or the related N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-ONSu). nih.gov The synthesis is typically carried out by reacting 7-methyl-D-tryptophan with Fmoc-OSu in an aqueous solution containing a mild base, such as sodium bicarbonate or an organic base in an organic solvent. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc-OSu, leading to the formation of the stable N-Fmoc protected amino acid.

The general reaction scheme is as follows:

7-methyl-D-tryptophan is dissolved in a suitable solvent system (e.g., a mixture of water and an organic solvent like acetonitrile (B52724) or dioxane).

A base is added to deprotonate the amino group, enhancing its nucleophilicity.

Fmoc-OSu is added to the solution, initiating the acylation reaction. nih.gov

The reaction is stirred at room temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Upon completion, the product is isolated and purified, often through extraction and crystallization, to yield N-Fmoc-7-methyl-D-tryptophan as a solid. nih.gov

This method provides a reliable route to chiral N-Fmoc protected tryptophan analogues, which are essential for their incorporation into peptide chains. researchgate.net

Laboratory-Scale Production of N-in-Formyl Tryptophan Hydrobromide

The protection of the indole nitrogen of tryptophan is often necessary during peptide synthesis to prevent side reactions. The N-in-formyl group is a valuable protecting group due to its stability under various conditions used in synthesis. A practical laboratory-scale synthesis for N-in-formyl tryptophan hydrobromide has been developed, focusing on efficiency and scalability. nih.gov

Research into direct N(in)-formylation of tryptophan evaluated a range of acidic promoters. nih.gov Among the inorganic and organoelement halides tested, phosphorus tribromide (PBr₃) was identified as a highly efficient and cost-effective alternative to reagents like trimethylsilyl bromide (Me₃SiBr). nih.gov This led to the development of a reproducible synthetic procedure that has been successfully scaled up to 150 mmol. nih.gov

The optimized procedure involves the direct formylation of the indole nitrogen of tryptophan. This method has also been successfully applied to certain derivatives of tryptophan and other closely related indoles, although its scope appears to be most effective for indoles substituted at the C-3 position. nih.gov The resulting N(in)-formyltryptophan hydrobromide is a key intermediate, particularly in Boc-strategy solid-phase peptide synthesis, where it minimizes the degradation of the tryptophan residue during repetitive synthesis cycles. nih.govdoi.org

Table 1: Comparison of Acidic Promoters for N(in)-Formylation of Tryptophan

| Promoter | Efficiency | Cost-Effectiveness | Scalability |

| Me₃SiBr | High | Lower | Demonstrated |

| PBr₃ | High | Higher | Optimized to 150 mmol nih.gov |

Biocatalytic and Enzymatic Synthesis

Biocatalytic methods offer an attractive alternative to traditional chemical synthesis, often providing superior stereoselectivity and milder reaction conditions. The use of enzymes for the production of this compound and its analogues leverages nature's catalysts to perform complex chemical transformations with high precision.

Utilization of Engineered Tryptophan Synthase β-Subunit (TrpB) for Analog Production

Tryptophan synthase (TrpS) is a natural enzyme complex that catalyzes the final step in the biosynthesis of L-tryptophan from L-serine and indole. pnas.org The complex consists of an α-subunit (TrpA) and a β-subunit (TrpB). google.com While highly efficient as a complex, the isolated TrpB subunit exhibits significantly reduced activity, limiting its use as a stand-alone biocatalyst. pnas.org

To overcome this limitation, protein engineering and directed evolution have been employed to create variants of the TrpB subunit that function efficiently without the TrpA subunit. pnas.org Researchers have successfully engineered the TrpB subunit from the hyperthermophile Pyrococcus furiosus (PfTrpB), restoring its catalytic efficiency. pnas.org These engineered enzymes serve as a powerful and simplified platform for the biocatalytic production of non-canonical amino acids. pnas.orggoogle.com

Key achievements in engineering the TrpB subunit include:

Enhanced Stand-Alone Activity: Directed evolution has produced PfTrpB variants with activity surpassing that of the native enzyme complex. pnas.org

Expanded Substrate Scope: Engineered TrpB has been shown to accept substrates other than its natural L-serine. For instance, using L-threonine as a substrate enables the single-step synthesis of (2S,3S)-β-methyltryptophan. nih.gov This activity was enhanced over 1,000-fold through directed evolution. nih.gov

Versatile Bond Formation: The engineered biocatalyst can react with a variety of indole analogues and other nucleophiles, facilitating diastereoselective C-C, C-N, and C-S bond formations. nih.gov

This enzymatic route provides a significantly shorter and more efficient pathway to complex molecules like β-methylated tryptophan analogues compared to multi-step chemical syntheses. nih.govresearchgate.net

Table 2: Properties of Wild-Type vs. Engineered TrpB Subunit

| Feature | Wild-Type TrpB (Isolated) | Engineered PfTrpB (Stand-Alone) |

| Catalytic Efficiency | Low (requires TrpA for high activity) pnas.org | High (activity restored/surpassed via mutation) pnas.org |

| Substrate Specificity | Primarily L-serine and indole pnas.org | Expanded to include L-threonine, various indole analogues nih.govresearchgate.net |

| Synthetic Utility | Limited as a stand-alone catalyst pnas.org | Powerful platform for producing diverse non-canonical amino acids pnas.orggoogle.com |

Enzymatic Hydrolysis for Stereoselective Production

Enzymatic hydrolysis is a powerful technique for the stereoselective resolution of racemic mixtures, enabling the production of optically pure enantiomers of amino acids. This method relies on enzymes that selectively act on one enantiomer in a racemic substrate mixture.

One demonstrated application of this principle is the production of L-tryptophan through the asymmetric hydrolysis of D,L-tryptophanamide. A bacterial strain, ZJB-09211, was identified that produces an amidase capable of this stereospecific transformation. researchgate.net This enzyme exclusively hydrolyzes the L-enantiomer of tryptophanamide to produce L-tryptophan, leaving the D-enantiomer unreacted. researchgate.net This process achieves excellent stereoselectivity, with an enantiomeric excess greater than 99.9% and an enantiomeric ratio exceeding 200. researchgate.net

While this specific example yields the L-enantiomer, the principle is directly applicable to the production of D-amino acids. By selecting an enzyme with the opposite stereopreference (a "D-amidase"), one could selectively hydrolyze the D-enantiomer from a racemic mixture of n-Methyl-tryptophanamide to produce this compound.

Furthermore, some enzymes that are typically highly L-selective can be induced to act on D-enantiomers under specific conditions. For example, tryptophanase, which normally has absolute enantioselectivity for L-tryptophan, can be made to catalyze the degradation of D-tryptophan in the presence of diammonium hydrogenphosphate. mdpi.com This suggests that enzyme enantioselectivity can be flexible, opening avenues for developing novel biocatalytic routes to D-amino acids. mdpi.com

Mechanistic Investigations of N Methyl D Tryptophan Molecular Action

Enzyme-Substrate and Enzyme-Inhibitor Interaction Mechanisms

The molecular actions of n-Methyl-D-tryptophan and its analogs involve complex interactions with various enzymes. These interactions are critical for understanding its biological effects, particularly in pathways involving tryptophan metabolism. Mechanistic studies have focused on its role as both a potential substrate and an inhibitor for key enzymes.

Tryptophan prenyltransferases are a class of enzymes that catalyze the attachment of a prenyl group to a tryptophan substrate. CymD, a reverse N-prenyltransferase from the marine actinobacterium Salinispora arenicola, catalyzes the N-prenylation of L-tryptophan using dimethylallyl diphosphate (B83284) (DMAPP). Understanding the mechanism of enzymes like CymD provides a framework for how tryptophan analogs might interact with this class of proteins.

The reaction catalyzed by CymD is of significant interest because the indole (B1671886) nitrogen of tryptophan is poorly nucleophilic. Several mechanisms have been investigated to explain this challenging alkylation reaction. Initial proposals included:

Mechanism A: Direct addition of a dimethylallyl carbocation to the indole nitrogen, followed by deprotonation.

Mechanism B: Addition of the carbocation to the C-3 position of the indole ring, followed by an aza-Cope rearrangement.

Mechanism C: Deprotonation of the indole nitrogen first, followed by a nucleophilic (SN2′) attack on DMAPP.

Kinetic and isotopic studies have elucidated the most probable pathway. Experiments using fluorinated tryptophan analogs (4-fluorotryptophan and 6-fluorotryptophan) showed only modest effects on reaction kinetics, suggesting that a significant positive charge does not build up on the indole ring during the rate-limiting step. Conversely, using a fluorinated DMAPP analog greatly reduced the reaction rate, indicating that positive charge does develop on the dimethylallyl moiety, which is consistent with the formation of a carbocation intermediate.

Further evidence from positional isotope exchange (PIX) experiments and solvent kinetic isotope effect studies supports a hybrid mechanism. The reaction with the natural substrate, L-tryptophan, proceeds without isotopic scrambling, but scrambling is observed with the less reactive 4-fluorotryptophan, confirming the presence of a discrete carbocation intermediate. A significant solvent kinetic isotope effect of 2.3 in D₂O indicates that a proton transfer is a rate-limiting step.

Collectively, these findings support a mechanism that combines features of pathways A and C: DMAPP first ionizes to form a dimethylallyl carbocation, and the deprotonation of tryptophan's indole nitrogen either accompanies or immediately precedes the nucleophilic attack on this carbocation. The crystal structure of CymD in a complex with L-tryptophan and a DMAPP analog supports a direct nucleophilic attack by the indole nitrogen.

Table 1: Summary of Mechanistic Evidence for Tryptophan Prenyltransferase CymD

| Experimental Approach | Observation | Mechanistic Implication |

|---|---|---|

| Fluorinated Tryptophan Analogs | Reaction kinetics are only modestly affected. | Positive charge does not accumulate on the indole ring during catalysis. |

| Fluorinated DMAPP Analog | The maximal reaction rate is reduced by a factor of 100. | Positive charge develops on the dimethylallyl moiety, supporting carbocation formation. |

| Positional Isotope Exchange (PIX) | Isotopic scrambling is observed with 4-fluorotryptophan. | The mechanism involves a discrete carbocation intermediate. |

| Solvent Kinetic Isotope Effect (KIE) | A significant KIE of 2.3 was observed in D₂O. | A proton transfer step is rate-limiting. |

This compound, also known as 1-methyl-D-tryptophan (1-D-MT) or Indoximod, is widely investigated as a competitive inhibitor of Indoleamine 2,3-dioxygenase (IDO1). IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of L-tryptophan along the kynurenine (B1673888) pathway. This pathway is crucial in immune regulation.

While developed as an IDO1 inhibitor, the interaction of 1-D-MT with the enzyme is complex. In cell-free assays, 1-methyltryptophan has been shown to bind to the ferrous IDO complex, but it cannot be catalytically converted to a kynurenine analog due to the methyl group on the indole nitrogen. However, its inhibitory potency is debated, with some studies suggesting it is a weak inhibitor. The D-isomer, in particular, has been reported to fail to inhibit IDO1 enzyme activity in certain inflammatory stimulated cell assays.

Paradoxically, some research indicates that 1-D-MT can lead to an increase in kynurenine production in IDO1-positive human cancer cells. This unexpected outcome is not due to an alteration of IDO1 enzymatic activity itself but rather an induction of IDO1 mRNA and protein expression. This upregulation effect involves signaling pathways such as p38 MAPK and JNK. This suggests that while 1-D-MT may compete with tryptophan at the active site, it can also have off-target transcriptional effects that may counteract its direct inhibitory action. The enzyme itself exhibits substrate-inhibition behavior at high concentrations of L-tryptophan, which is attributed to the presence of a secondary, inhibitory substrate binding site (Si site).

Receptor-Ligand Binding Dynamics and Molecular Interactions (in vitro)

Beyond direct enzyme interactions, tryptophan analogs like 1-methyl-tryptophan can act as signaling molecules by binding to cellular receptors. A key target that has emerged is the Aryl Hydrocarbon Receptor (AHR).

1-Methyl-tryptophan (1-MT) has been identified as an agonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. This activation appears to be a distinct mechanism of action, independent of 1-MT's effects on IDO1 enzymatic activity. The AHR is a critical regulator of genes involved in detoxification, cell proliferation, and immune system modulation. The ability of 1-MT to bind and activate AHR is chemically plausible due to its aromatic indole ring structure, which is a common feature among AHR ligands.

The canonical pathway for AHR activation involves its translocation from the cytoplasm to the nucleus. In its inactive state, AHR resides in the cytoplasm as part of a complex with chaperone proteins like heat shock protein 90 (HSP90). Upon binding a ligand such as 1-MT, AHR undergoes a conformational change, allowing it to dissociate from its chaperones and bind to the AHR Nuclear Translocator (ARNT). This newly formed AHR/ARNT heterodimer then translocates into the nucleus. In vitro studies using immunofluorescence have demonstrated that treatment of cells with 1-MT causes a distinct shift of AHR protein from the cytoplasm into the nucleus, confirming that 1-MT induces this critical activation step.

Once inside the nucleus, the AHR/ARNT complex acts as a transcription factor, binding to specific DNA sequences known as AHR response elements (AHREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of AHR-responsive genes.

The most well-characterized downstream targets and markers of AHR activation are the cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP1B1. Studies have consistently shown that treatment with 1-MT leads to the transcriptional upregulation of these enzymes in various cell types, including bladder cancer cells and mesenchymal stromal cells.

Broader transcriptomic analysis via RNA sequencing has identified additional downstream targets of 1-MT-mediated AHR activation. These include genes involved in cellular stress response and inflammation, such as Nuclear factor erythroid 2-related factor 2 (Nrf2), Mitogen-activated protein kinase 12 (MAPK12), and Interleukin-1 alpha (IL-1a). The activation of these targets suggests that 1-MT can initiate a pro-inflammatory response through the AHR pathway.

Table 2: Verified Downstream Gene Targets Upregulated by 1-Methyl-Tryptophan via AHR Activation

| Gene Target | Gene Family/Function | Reference |

|---|---|---|

| CYP1A1 | Cytochrome P450 / Xenobiotic Metabolism | |

| CYP1B1 | Cytochrome P450 / Xenobiotic Metabolism | |

| Nrf2 | Transcription Factor / Oxidative Stress Response | |

| MAPK12 | Protein Kinase / Signal Transduction |

| IL-1a | Cytokine / Inflammation | |

Non-Competitive N-Methyl-D-Aspartate (NMDA) Receptor Blockade by Tryptamine (B22526) Derivatives

Derivatives of tryptamine are recognized for their interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and memory function. nih.govnih.gov These compounds, including this compound, often exhibit a non-competitive mechanism of antagonism. meduniwien.ac.atwikipedia.org This mode of inhibition does not involve direct competition with the glutamate (B1630785) binding site. Instead, these molecules are thought to bind to a site within the ion channel of the NMDA receptor, thereby physically obstructing the flow of ions. wikipedia.orgacs.org

The action of tryptamine derivatives as non-competitive NMDA receptor blockers has been investigated through radioligand binding assays. meduniwien.ac.at These studies often utilize molecules like [3H]MK-801, which binds to the phencyclidine (PCP) site located inside the NMDA receptor's ion channel. meduniwien.ac.at The ability of tryptamine derivatives to displace [3H]MK-801 is indicative of their binding to this internal site, confirming their status as channel blockers. meduniwien.ac.at

Research has shown that structural modifications to the tryptophan molecule significantly influence its potency as an NMDA receptor antagonist. For instance, the esterification of the carboxyl group in tryptophan isomers has been found to be a key factor. The methyl ester of L-tryptophan is notably more potent than the methyl ester of the D-isomer. meduniwien.ac.at While both isomers are considered non-competitive antagonists, this difference in potency highlights the stereoselectivity of the binding site within the NMDA receptor channel. meduniwien.ac.at The inhibitory concentrations (IC50) for various tryptamine derivatives further illustrate the structure-activity relationship in their blockade of the NMDA receptor. meduniwien.ac.at

Table 1: Inhibitory Potency of Tryptamine Derivatives at the NMDA Receptor

| Compound | IC50 (µM) |

|---|---|

| Tryptamine | 190 |

| 5-Methyltryptamine | 12 |

| Tryptophan Octylester | 5.2 |

| L-Tryptophan Methyl Ester | (12x more potent than D-isomer) |

This table is based on data from a study on the inhibition of [3H]MK-801 binding to rat hippocampal membranes. meduniwien.ac.at

Electrochemical Oxidation Mechanisms

The electrochemical oxidation of tryptophan and its derivatives, such as this compound, primarily involves the indole moiety of the molecule. This process is of significant interest in the development of electrochemical sensors for the detection of these compounds. mdpi.comnih.gov The oxidation is generally an irreversible process that occurs at a solid electrode surface, such as glassy carbon or graphene-modified electrodes. nih.gov

Studies on the electrochemical behavior of tryptophan have indicated that the oxidation mechanism is dependent on factors like the pH of the solution. mdpi.com The process is typically understood to be a two-electron, two-proton transfer. mdpi.com This reaction leads to the formation of an initial oxidation product, which can then undergo further reactions. The specific nature of the final products can vary depending on the experimental conditions.

The use of modified electrodes can significantly influence the electrochemical oxidation of tryptophan. For example, electrodes modified with graphene or metallic nanoparticles have been shown to enhance the electrocatalytic oxidation of tryptophan. nih.govresearchgate.net This enhancement is observed as a decrease in the oxidation potential and an increase in the peak current, which translates to higher sensitivity in detection methods. nih.gov

Table 2: Key Findings in the Electrochemical Oxidation of Tryptophan

| Parameter | Observation |

|---|---|

| Mechanism | Generally an irreversible two-electron, two-proton transfer. mdpi.com |

| Primary Site of Oxidation | Indole ring. mdpi.com |

| Effect of pH | The oxidation potential is pH-dependent. mdpi.com |

| Effect of Electrode Material | Modified electrodes (e.g., graphene, nanoparticles) can lower the oxidation potential and increase sensitivity. nih.govresearchgate.net |

This table summarizes general findings from electrochemical studies on tryptophan.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Tryptamine |

| N-Methyl-D-Aspartate (NMDA) |

| Glutamate |

| Glycine (B1666218) |

| Phencyclidine (PCP) |

| [3H]MK-801 |

| L-Tryptophan |

| D-Tryptophan |

| 5-Methyltryptamine |

| Tryptophan Octylester |

| L-Tryptophan Methyl Ester |

Advanced Analytical Methodologies for N Methyl D Tryptophan

Spectroscopic Elucidation Methods

The structural confirmation and characterization of n-Methyl-d-tryptophan rely on a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecule's atomic connectivity, molecular weight, and chromophoric properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, offers primary data on the chemical environment of each atom. In a study identifying n-methyltryptophan from a natural source, ¹H NMR spectra (500 MHz, in CD₃OD) revealed characteristic signals for the indole (B1671886) ring protons between δ 7.05 and 7.69 ppm. aip.org A key indicator for the N-methylation is the singlet signal for the methyl group protons, observed at a chemical shift of δ 2.57 ppm, which shows a direct correlation to the nitrogen atom. aip.org The protons of the amino acid backbone (α-CH and β-CH₂) appear at δ 3.78 (m) and δ 3.28-3.49 (dd) respectively. aip.org

The ¹³C NMR spectrum (125 MHz, in CD₃OD) complements the ¹H data, showing 11 distinct carbon signals that confirm the molecular structure. aip.org

Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com For this compound, COSY spectra would show correlations between the α-proton and the β-protons, and among the coupled protons within the indole ring, confirming the spin systems of the molecule.

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for n-methyltryptophan. aip.org

| Atom Position | ¹H Chemical Shift (δ ppm) | Multiplicity | ¹³C Chemical Shift (δ ppm) |

| α-CH | 3.78 | m | Data not specified |

| β-CH₂ | 3.28, 3.49 | dd | Data not specified |

| N-CH₃ | 2.57 | s | Data not specified |

| Indole H-4 | 7.69 | d | Data not specified |

| Indole H-5 | 7.12 | t | Data not specified |

| Indole H-6 | 7.05 | t | Data not specified |

| Indole H-7 | 7.39 | d | Data not specified |

| Carboxyl C=O | Not applicable | - | Data not specified |

| Indole C-2 | Data not specified | - | Data not specified |

| Indole C-3 | Data not specified | - | Data not specified |

| Indole C-3a | Data not specified | - | Data not specified |

| Indole C-4 | Data not specified | - | Data not in specified source |

| Indole C-5 | Data not specified | - | Data not in specified source |

| Indole C-6 | Data not specified | - | Data not in specified source |

| Indole C-7 | Data not specified | - | Data not in specified source |

| Indole C-7a | Data not specified | - | Data not in specified source |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) is employed. The molecular formula has been confirmed as C₁₂H₁₄N₂O₂. aip.org In positive ion mode, the compound is typically observed as the protonated molecule, [M+H]⁺, with a measured m/z value of 219.1341. aip.orgresearchgate.net

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion. nih.gov The fragmentation pattern is characteristic of the molecule's structure. For tryptophan and its derivatives, a common fragmentation pathway involves the loss of the side chain from the α-carbon. researchgate.netnih.gov The presence of an N-methyl group can influence the fragmentation, often favoring the loss of the side chain compared to the unmethylated analog. researchgate.net The resulting fragment ions provide evidence for the core indole structure and the amino acid backbone.

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [M+H]⁺ | 219.1341 | Protonated parent molecule of this compound. aip.orgresearchgate.net |

| Characteristic Fragment | Varies | Fragments resulting from cleavage of the amino acid side chain are typical for tryptophan derivatives. researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophoric Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for analyzing molecules containing chromophores—parts of a molecule that absorb light. The primary chromophore in this compound is the indole ring system. libretexts.orglibretexts.org

The UV spectrum of tryptophan and its analogs, including this compound, is characterized by a strong absorption maximum (λ_max) around 278-280 nm. researchgate.net This absorption is due to the π → π* electronic transitions within the conjugated aromatic system of the indole ring. libretexts.org The N-methylation of the alpha-amino group does not significantly alter the electronic structure of the indole chromophore, so the UV-Vis spectrum of this compound is expected to be very similar to that of tryptophan itself. Any changes in the solvent or the local chemical environment can cause slight shifts in the absorption maximum. libretexts.org

| Chromophore | Typical λ_max (nm) | Electronic Transition |

| Indole Ring | ~278-280 | π → π* |

Sample Preparation and Extraction Protocols for Complex Matrices

The accurate analysis of this compound from complex biological or natural matrices requires effective sample preparation to isolate the compound from interfering substances. The choice of extraction protocol depends on the nature of the sample matrix (e.g., plant tissue, biofluids).

A common approach involves solvent extraction followed by partitioning. For instance, in the extraction of n-methyltryptophan (abrine) from dried plant leaves, a multi-step protocol is used. ui.ac.id The powdered leaf material is first extracted with methanol (B129727). The resulting crude extract is then subjected to liquid-liquid partitioning, for example, between n-hexane/water, methylene (B1212753) chloride/water, and ethyl acetate/water, to separate compounds based on their polarity. ui.ac.id As a polar amino acid derivative, this compound would preferentially partition into the more polar or aqueous layers. Further purification can be achieved using chromatographic techniques such as column chromatography with media like Sephadex. ui.ac.id

For biofluids such as plasma or urine, a protein precipitation step is often the first step. This can be accomplished by adding a miscible organic solvent like methanol or acetonitrile (B52724). nih.gov After vortexing and centrifugation, the precipitated proteins are pelleted, and the supernatant containing the analyte of interest can be collected for analysis. nih.gov

Spectrophotometric Methods for Tryptophan and its Analogs

Spectrophotometric methods offer a cost-effective and rapid approach for the quantification of tryptophan and its analogs. These methods are typically colorimetric, relying on a chemical reaction that produces a colored product whose absorbance can be measured with a spectrophotometer.

One such method for tryptophan involves a reaction based on the Hopkins-Cole reaction, which can be adapted using reagents like sodium hypochlorite (B82951) and monosodium glutamate (B1630785). This reaction produces a stable crimson-colored product with an absorption peak at 525 nm, which can be used for quantification.

Another approach for determining tryptophan involves an azo-coupling reaction. This method uses a reagent such as diphenylamine (B1679370) sulfonate, which, after oxidation and diazotization with sodium nitrite (B80452) in an acidic medium, couples with the tryptophan molecule. The resulting azo dye is a stable, pink-colored product with a maximum absorbance at approximately 522 nm. The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the tryptophan analog.

While these methods are developed for tryptophan, their principle of targeting the reactive indole ring makes them potentially applicable to analogs like this compound, though validation for specificity and sensitivity would be required.

Role of N Methyl D Tryptophan in Specialized and Secondary Metabolism

Involvement in Biosynthesis of Complex Natural Products

The structural complexity of natural products often arises from the incorporation of modified building blocks, and n-Methyl-d-tryptophan represents one such unit. While its direct incorporation is a subject of ongoing research, the presence of N-methylated tryptophan moieties in several complex molecules suggests its importance as a precursor.

Nonribosomal peptides (NRPs) are a class of secondary metabolites with diverse biological activities, including antibiotic properties. Their synthesis is carried out by large multienzyme complexes called nonribosomal peptide synthetases (NRPSs), which can incorporate non-proteinogenic amino acids. researchgate.net N-methylation of amino acid residues is a common modification in NRPs, contributing to their conformational rigidity and increased bioavailability. mdpi.comresearchgate.net

The argyrins, a family of cyclic octapeptides with potent immunomodulatory and antibacterial activities, are synthesized via an NRPS pathway. nih.govresearchgate.net While tryptophan and its derivatives are known precursors for argyrins, the precise mechanism for the incorporation of N-methylated tryptophan residues is not fully elucidated. mdpi.comsemanticscholar.org The biosynthesis of argyrins involves a radical S-adenosyl-L-methionine (SAM)-dependent methyltransferase, Arg1, which is responsible for the C-methylation of an L-tryptophan residue. nih.gov N-methylation in NRP synthesis is typically catalyzed by N-methyltransferase (NMT) domains within the NRPS modules, which transfer a methyl group from S-adenosylmethionine (SAM) to the α-amino group of the thioesterified amino acid. mdpi.comnih.gov It is plausible that this compound could be incorporated as a pre-methylated substrate by an NRPS module, or that N-methylation occurs on the tryptophan residue during the assembly of the peptide chain.

Table 1: N-Methylation in Nonribosomal Peptide Synthesis

| Feature | Description |

|---|---|

| General Mechanism | N-methyltransferase (NMT) domains within NRPS modules catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the α-amino group of an amino acid. mdpi.comnih.gov |

| Significance | N-methylation increases the stability of the peptide against proteolytic degradation and can influence the peptide's conformation, which is crucial for its biological activity. researchgate.netnih.gov |

| Argyrin Biosynthesis | The argyrin biosynthetic gene cluster contains a gene for a radical SAM-dependent methyltransferase (Arg1), which C-methylates a tryptophan residue. nih.gov The specific mechanism for potential N-methylation of tryptophan in argyrins is not yet fully characterized. |

Indole (B1671886) alkaloids are a large and diverse group of secondary metabolites derived from tryptophan, exhibiting a wide range of pharmacological activities. wikipedia.orguobasrah.edu.iq The biosynthesis of these complex molecules involves a variety of enzymatic reactions, including oxidations, reductions, and methylations. rsc.org The amino acid tryptophan is the universal biochemical precursor for indole alkaloids. wikipedia.orgegpat.com

The incorporation of an N-methyl group can occur at various stages of the biosynthetic pathway. For instance, the biosynthesis of dimethyltryptamine (DMT) from tryptamine (B22526) involves methylation with S-adenosyl methionine (SAM) as the methyl donor. wikipedia.org In the biosynthesis of ergot alkaloids, N-methylation occurs on 4-dimethylallyl-L-tryptophan. wikipedia.org While these examples show N-methylation on tryptophan derivatives, the direct incorporation of pre-formed this compound into the backbone of complex indole alkaloids is not as well-documented. It is generally understood that tryptophan or tryptamine is first incorporated, followed by the action of specific N-methyltransferases. rsc.orgresearchgate.net The existence of arylamine N-methyltransferases that can methylate the ring nitrogen of tryptamine further highlights the potential for N-methylation in indole alkaloid biosynthesis. researchgate.net

Table 2: Tryptophan as a Precursor in Indole Alkaloid Biosynthesis

| Alkaloid Class | Biosynthetic Precursor(s) | Key Steps |

|---|---|---|

| Simple Indole Derivatives | Tryptophan | Decarboxylation to tryptamine, followed by potential methylation (e.g., DMT). wikipedia.org |

| Ergot Alkaloids | Tryptophan, Dimethylallyl pyrophosphate (DMAPP) | Alkylation of tryptophan followed by N-methylation. wikipedia.org |

| Pyrroloindole Alkaloids | Tryptamine | Ring closure involving the ethylamino group. egpat.com |

| Monoterpenoid Indole Alkaloids | Tryptamine, Secologanin (B1681713) | Condensation of tryptamine and secologanin to form strictosidine. mdpi.com |

Fundamental Biological Modulatory Effects

Beyond its potential role as a building block for complex molecules, this compound exhibits direct biological activities, influencing cellular processes and physiological responses in both mammals and plants.

Mesenchymal stromal cells (MSCs) are multipotent cells with potent immunomodulatory properties. nih.gov One of the key mechanisms underlying their immunosuppressive function is the expression of the enzyme indoleamine 2,3-dioxygenase (IDO). mdpi.com IDO catalyzes the degradation of tryptophan along the kynurenine (B1673888) pathway. nih.govfrontiersin.org This depletion of local tryptophan concentrations inhibits the proliferation of T cells, which are highly dependent on this essential amino acid. egpat.com

This compound, also known as 1-methyl-D-tryptophan (D-1MT), acts as a competitive inhibitor of the IDO enzyme. researchgate.netresearchgate.net By blocking IDO activity, this compound can reverse the immunosuppressive effects of MSCs and other IDO-expressing cells. researchgate.net This has led to its investigation as a potential therapeutic agent in cancer immunotherapy, aiming to restore anti-tumor immune responses. nih.govwikipedia.orguobasrah.edu.iqnih.gov Interestingly, some studies suggest that this compound may also exert immunomodulatory effects through IDO-independent mechanisms, such as the activation of the aryl hydrocarbon receptor (AHR). nih.govwikipedia.orgnih.gov

Table 3: Immunomodulatory Effects of this compound on Mesenchymal Stromal Cells

| Target | Mechanism of Action | Consequence |

|---|---|---|

| Indoleamine 2,3-dioxygenase (IDO) | Competitive inhibition of the enzyme. researchgate.netresearchgate.net | Reversal of tryptophan depletion-mediated immunosuppression. researchgate.net |

| T-cell proliferation | Restoration of local tryptophan levels. | Overcoming of MSC-induced inhibition of T-cell proliferation. mdpi.com |

| Aryl Hydrocarbon Receptor (AHR) | Potential activation, independent of IDO inhibition. nih.govwikipedia.orgnih.gov | May contribute to immunomodulatory effects through alternative signaling pathways. |

In plants, the primary auxin, indole-3-acetic acid (IAA), is a crucial phytohormone that regulates numerous aspects of growth and development. nih.govst-andrews.ac.uk The biosynthesis of IAA is predominantly dependent on tryptophan as a precursor. researchgate.netresearchgate.net Any interference with tryptophan metabolism can, therefore, have significant effects on plant growth.

Research on apple fruits has indicated a link between this compound and the regulation of auxin production. While the direct mechanism is still under investigation, it has been observed that tryptophan can serve as an inductive signal for various phytochemical pathways. nih.gov The metabolism of tryptophan is a key factor in the balance between different growth-regulating compounds. mdpi.commdpi.com It is suggested that certain conditions or chemical treatments can shift the metabolic fate of tryptophan away from auxin synthesis and towards the formation of other derivatives, including N-methylated forms. This diversion of the precursor pool would lead to a reduction in auxin levels, thereby affecting plant growth and development. semanticscholar.org

Table 4: this compound and its Relation to Auxin Metabolism in Plants

| Plant Process | Role of Tryptophan | Effect of this compound |

|---|---|---|

| Auxin (IAA) Biosynthesis | Primary precursor for the main auxin, indole-3-acetic acid. researchgate.netresearchgate.net | Its formation may represent a diversion of the tryptophan pool away from auxin synthesis. |

| Plant Growth and Development | Tryptophan-derived auxin regulates cell division, elongation, and differentiation. nih.govst-andrews.ac.uk | Interference with auxin production can lead to altered growth patterns. |

| Metabolic Regulation | Tryptophan serves as a precursor for a wide range of secondary metabolites. nih.govresearchgate.net | The balance between different tryptophan metabolic pathways is crucial for normal plant physiology. |

Future Directions in N Methyl D Tryptophan Research

Exploration of Novel n-Methyl-D-Tryptophan Derivatives and Stereoisomers

Future research will likely focus on the rational design, synthesis, and evaluation of novel analogs and stereoisomers of this compound to refine its biological activity and elucidate its mechanism of action. The existing body of work has already highlighted significant differences between the D- and L-stereoisomers of 1-methyl-tryptophan, providing a strong rationale for further exploration in this area. nih.govnih.gov

The D-isomer (this compound, also known as Indoximod) has demonstrated potent immunomodulatory effects in preclinical models, which appear to extend beyond simple competitive inhibition of the IDO1 enzyme. researchgate.netnih.gov In contrast, the L-isomer has been shown to be a more direct and potent inhibitor of IDO1 enzymatic activity in cell-free assays. nih.govresearchgate.net This dichotomy underscores the need for systematic investigation into how stereochemistry influences target engagement and downstream biological effects.

The synthesis of novel derivatives offers a pathway to modulate the compound's properties. Research into other tryptophan analogs has involved modifications such as alkylation at the indole (B1671886) nitrogen or the incorporation of unique structural motifs like cyclopropane (B1198618) rings. nih.govnih.govresearchgate.net These efforts aim to create tool compounds that can probe the catalytic cycle of enzymes like IDO1 or to develop next-generation inhibitors with improved potency and specificity. nih.govrsc.org Future work on this compound derivatives could explore similar modifications to enhance its interaction with known targets or to discover novel binding partners.

| Compound | Key Structural Feature | Observed Effect / Research Finding |

|---|---|---|

| This compound (D-1MT / Indoximod) | Dextrorotary (D) stereoisomer | Considered a weaker direct IDO1 enzyme inhibitor in vitro but shows superior antitumor activity in some in vivo models. nih.govresearchgate.net Its mechanism may be independent of IDO activity in certain contexts. nih.gov |

| 1-Methyl-L-tryptophan (L-1MT) | Levorotary (L) stereoisomer | A more potent competitive inhibitor of the IDO1 enzyme in cell-free and cellular assays compared to the D-isomer. nih.govfrontiersin.org It has also been shown to have direct cytotoxic effects in some experimental models. nih.gov |

| 1-Alkyltryptophan Analogs (e.g., 1-ET, 1-PT) | Alkylation of the indole N-H group | Synthesized to investigate the relationship between alkyl group structure and biological activity on tumor cells. nih.gov |

| Cyclopropyl Tryptophan Analogs | Incorporation of a cyclopropane ring | Designed as mechanistic probes to intercept putative intermediates in the metabolism of L-tryptophan by IDO1, potentially acting as mechanism-based inhibitors. nih.govresearchgate.net |

Integration of Multiomics Strategies for Comprehensive Metabolic Profiling

To fully understand the biological impact of this compound, future research must move beyond single-endpoint assays and embrace a systems-level approach. The integration of multiomics technologies—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy for achieving a comprehensive metabolic and signaling profile following treatment with the compound. metabolon.com

A multiomics workflow can reveal the broader consequences of modulating tryptophan metabolism. mdpi.com For example, while this compound is known to affect the kynurenine (B1673888) pathway, its influence on other interconnected metabolic routes is less understood. Metabolomics can provide an unbiased, global snapshot of all small-molecule metabolites, identifying unexpected changes in cellular metabolism. nih.gov Studies have already shown that 1-methyl-tryptophan can surprisingly increase plasma levels of the tryptophan metabolite kynurenic acid, an effect that may not be mediated by IDO1, highlighting the need for broader metabolic investigation. frontiersin.org

Coupling metabolomics with proteomics and transcriptomics can link these metabolic shifts to changes in protein expression and gene regulation. This integrated approach could identify the specific enzymes and transporters affected by this compound and map the resulting signaling cascades, such as the mTOR pathway, which has been implicated in its mechanism. nih.gov This would provide a holistic view of the compound's cellular effects, potentially uncovering novel mechanisms of action and identifying predictive biomarkers.

| Omics Layer | Analytical Platform | Key Questions Addressed | Potential Biomarkers / Insights |

|---|---|---|---|

| Transcriptomics | RNA-Sequencing | How does this compound alter gene expression profiles in target cells (e.g., tumor cells, immune cells)? | Identification of regulated genes and pathways (e.g., inflammatory response, cell cycle, amino acid metabolism). |

| Proteomics | Mass Spectrometry (e.g., LC-MS/MS) | Which protein expression levels are changed by this compound treatment? | Quantification of key enzymes in the tryptophan pathway (IDO1, TDO) and other metabolic or signaling proteins. |

| Metabolomics | Mass Spectrometry (LC-MS, GC-MS), NMR | What is the global impact of this compound on the cellular metabolome beyond the kynurenine pathway? | Profiling of tryptophan catabolites (kynurenine, kynurenic acid), other amino acids, lipids, and central carbon metabolites. nih.govfrontiersin.org |

| Integrated Multiomics | Computational Biology & Bioinformatics | How do changes at the gene, protein, and metabolite levels correlate and interact to produce a biological response? | Construction of comprehensive network models of the drug's mechanism of action and discovery of systems-level biomarkers. |

Advanced Computational Modeling for Deeper Mechanistic Insights

Advanced computational modeling presents a powerful avenue for dissecting the molecular mechanisms of this compound at an atomic level and for integrating complex biological data. rowan.edu Future research can leverage these in silico techniques to predict molecular interactions, simulate biological processes, and generate testable hypotheses, thereby accelerating the pace of discovery.

Molecular dynamics (MD) simulations and quantum mechanics (QM) methods can provide profound insights into how this compound interacts with its enzymatic targets. researchgate.net For instance, docking studies can predict the binding pose of the compound within the active site of IDO1, while MD simulations can reveal the dynamics of this interaction and how it differs from that of the L-stereoisomer or the natural substrate, L-tryptophan. nih.govrsc.org Such studies can help explain the observed differences in inhibitory activity and guide the design of more potent derivatives.

Furthermore, systems biology and machine learning approaches can be used to model the complex network effects of tryptophan pathway modulation. mdpi.com By integrating multiomics data into mathematical models, researchers can simulate how perturbations caused by this compound propagate through metabolic and signaling networks. Machine learning algorithms could be employed to analyze these complex datasets to identify predictive signatures or to classify cellular responses, as has been explored for other molecules in the N-methyl-D-aspartate receptor (NMDAR) and tryptophan catabolic pathways. nih.gov

| Modeling Technique | Research Objective | Potential Insights |

|---|---|---|

| Molecular Docking | Predict the binding affinity and conformation of this compound and its derivatives with target proteins like IDO1. | Elucidation of structure-activity relationships and rationale for observed stereoisomer-specific effects. nih.govrsc.org |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the compound-protein complex over time. | Understanding the stability of binding, the role of specific amino acid residues, and allosteric effects. researchgate.net |

| Quantum Mechanics (QM) | Model the electronic structure to study enzymatic reaction mechanisms at the atomic level. | Investigating the catalytic cycle of target enzymes and how inhibitors like this compound interfere with it. researchgate.net |

| Machine Learning / AI | Integrate and analyze large-scale multiomics data to identify complex patterns. | Development of predictive models for treatment response and identification of novel biomarkers from complex datasets. nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Methyl-D-tryptophan, and how can purity be validated?

- Methodological Answer : NMDT is synthesized via alkylation of D-tryptophan using methyl iodide under alkaline conditions. Purity validation involves reversed-phase HPLC (C18 column, UV detection at 280 nm) coupled with mass spectrometry for structural confirmation. Chiral chromatography is critical to ensure enantiomeric purity . Quantitative NMR (qNMR) with deuterated solvents (e.g., DMSO-d6) can further verify methyl group incorporation and absence of byproducts .

Q. What role does This compound play in modulating immune responses, particularly in T-cell activity?

- Methodological Answer : NMDT acts as a competitive inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme that depletes tryptophan to suppress T-cell proliferation. Experimental validation involves:

- In vitro assays : Co-culture of T-cells with IDO-expressing dendritic cells, supplemented with NMDT. Measure T-cell activation via flow cytometry (CD25/CD69 markers) and cytokine profiling (IL-2, IFN-γ) .

- In vivo models : Use IDO-knockout mice or pharmacologic IDO inhibitors to compare NMDT’s efficacy in preventing fetal rejection or tumor immune evasion .

Advanced Research Questions

Q. How can researchers resolve contradictions in This compound’s bioavailability across different experimental models?

- Methodological Answer : Discrepancies arise from variations in pharmacokinetic (PK) parameters. To address this:

- PK profiling : Conduct mass spectrometry-based plasma/tissue distribution studies in rodents vs. non-human primates. Adjust for species-specific differences in cytochrome P450 metabolism and renal clearance .

- Dose optimization : Use fractional factorial designs to test dose-response relationships under varying physiological conditions (e.g., pH, co-administered drugs) .

Q. What computational approaches are suitable for predicting This compound’s interactions with IDO isoforms (IDO1 vs. IDO2)?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model NMDT binding to IDO1/IDO2 active sites. Validate with mutagenesis studies (e.g., IDO1-K119A vs. IDO2-K116A) to identify critical residues .

- Molecular dynamics (MD) : Perform 100-ns MD simulations in explicit solvent (AMBER force field) to analyze binding stability and conformational changes .

Q. How should researchers design ethical protocols for clinical trials involving This compound in immunocompromised populations?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.